![molecular formula C11H13NO4 B13992732 4-[(2-hydroxybenzoyl)amino]butanoic Acid CAS No. 22410-94-2](/img/structure/B13992732.png)
4-[(2-hydroxybenzoyl)amino]butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-hydroxybenzoyl)amino]butanoic acid is an organic compound that belongs to the class of hydroxybenzamides. This compound is known for its potential biological activities and has been studied for various applications in chemistry, biology, and medicine. The structure of this compound includes a hydroxybenzoyl group attached to an amino butanoic acid moiety, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxybenzoyl)amino]butanoic acid typically involves the Schotten-Baumann reaction. This reaction is carried out by reacting 4-hydroxybenzoyl chloride with γ-aminobutyric acid in an aqueous alkali solution. The reaction conditions include maintaining a slightly alkaline environment to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the preparation of 4-hydroxybenzoyl chloride, a key intermediate, is often achieved by treating 4-hydroxybenzoic acid with oxalyl chloride in the presence of dimethylformamide. This method provides high yields and minimizes the formation of sulfur-containing impurities .
化学反应分析
Types of Reactions
4-[(2-hydroxybenzoyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
4-[(2-hydroxybenzoyl)amino]butanoic acid has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and ability to cross the blood-brain barrier.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-[(2-hydroxybenzoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. The hydroxybenzoyl moiety plays a crucial role in its ability to scavenge free radicals and reduce oxidative damage .
相似化合物的比较
Similar Compounds
4-hydroxyhippuric acid: Similar structure but with a glycine moiety instead of γ-aminobutyric acid.
4-hydroxybenzamide: Lacks the butanoic acid moiety.
Uniqueness
4-[(2-hydroxybenzoyl)amino]butanoic acid is unique due to its combination of a hydroxybenzoyl group and an amino butanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects sets it apart from other similar compounds .
属性
CAS 编号 |
22410-94-2 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
4-[(2-hydroxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c13-9-5-2-1-4-8(9)11(16)12-7-3-6-10(14)15/h1-2,4-5,13H,3,6-7H2,(H,12,16)(H,14,15) |
InChI 键 |
BEBMULDZYYEWRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


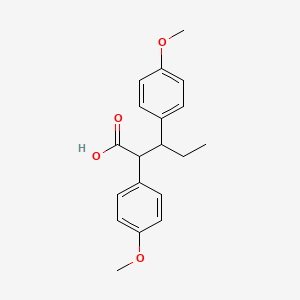
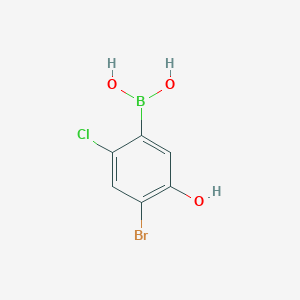
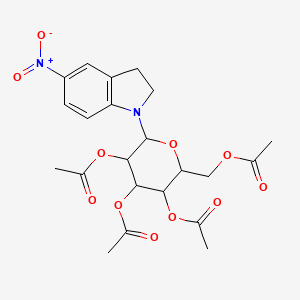
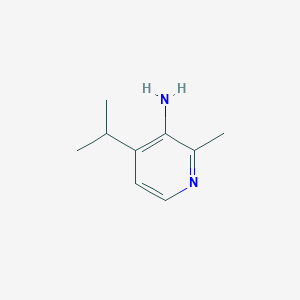
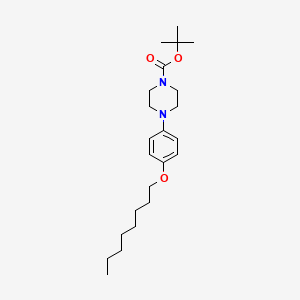
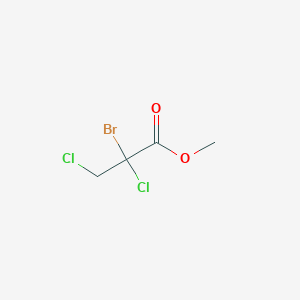

![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
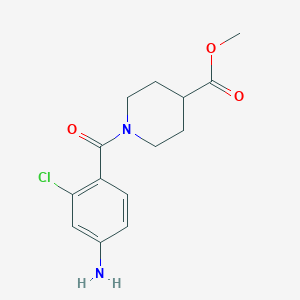
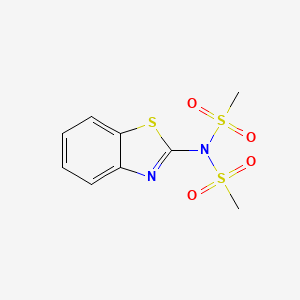

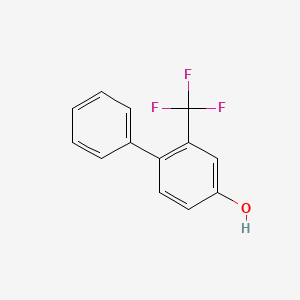

![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
